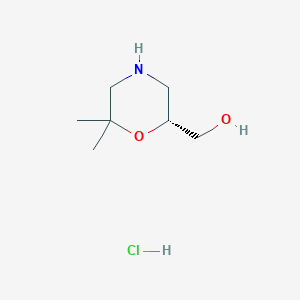
(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride
Vue d'ensemble
Description
-(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (DMMHCl) is an organic compound used as a reagent in the synthesis of various compounds and as a catalyst in several chemical reactions. It is a member of the morpholine family, which is a heterocyclic compound containing a nitrogen atom in a four-member ring. DMMHCl is a colorless, hygroscopic solid that is soluble in water and many organic solvents. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and biochemistry.
Mécanisme D'action
The mechanism of action of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is not well understood, but it is believed to be related to the formation of a complex with the substrate molecule. The complex is believed to facilitate the reaction by stabilizing the transition state of the reaction. The reaction rate is believed to be influenced by the nature of the substrate and the solvent used in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride have not been extensively studied. However, it is known that (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride can interact with proteins and other biomolecules, and it has been suggested that it may act as an inhibitor of certain enzymes. In addition, it has been suggested that (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride may have an effect on the metabolism of certain drugs, but this has yet to be confirmed.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride in laboratory experiments is its low cost and availability. It is a relatively inexpensive reagent, and it is widely available from chemical suppliers. Another advantage of using (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is its stability in aqueous solutions. It is not readily degraded by water, making it an ideal reagent for aqueous reactions.
However, there are some limitations to the use of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride in laboratory experiments. It is not very soluble in organic solvents, making it difficult to use in organic reactions. In addition, it is not very stable in acidic solutions, making it unsuitable for reactions involving strong acids.
Orientations Futures
There are a number of potential future directions for research on (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. These include further studies on the mechanism of action of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride, investigation of its effects on the metabolism of drugs, and exploration of its potential use in the synthesis of novel compounds. In addition, further studies are needed to investigate the potential toxicity of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride and its impact on the environment. Finally, further research is needed to explore the potential applications of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride in the fields of pharmaceuticals, agrochemicals, and biochemistry.
Applications De Recherche Scientifique
(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and biochemistry. It has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and ethers. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of various pharmaceuticals. In addition, (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has been used in the synthesis of various agrochemicals, such as herbicides and insecticides.
Propriétés
IUPAC Name |
[(2R)-6,6-dimethylmorpholin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPQEJGQWAORNN-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CNC[C@@H](O1)CO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide](/img/structure/B1430779.png)
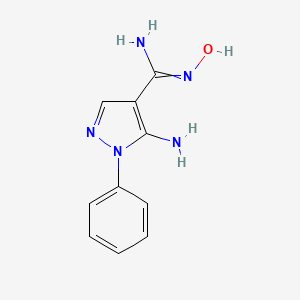
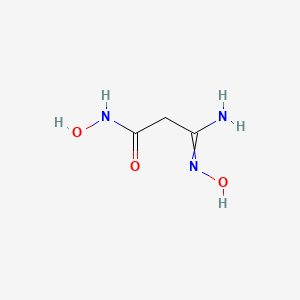
![{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}(2-iodophenyl)methanone](/img/structure/B1430782.png)

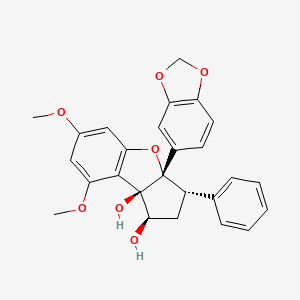
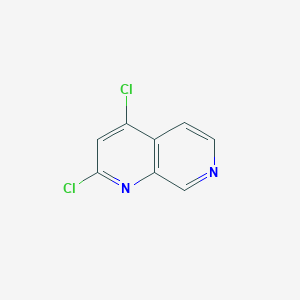
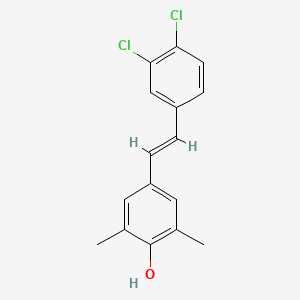
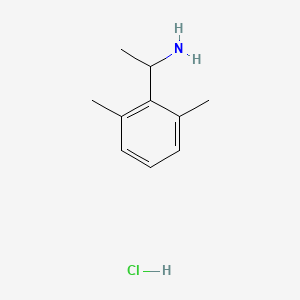
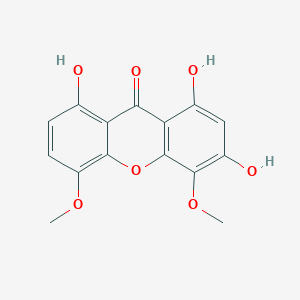
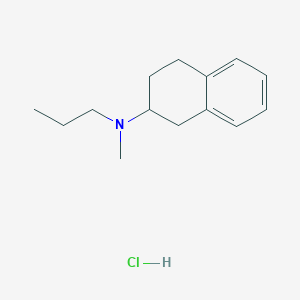
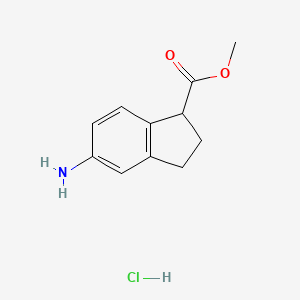
![Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1430800.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)propan-1-ol](/img/structure/B1430802.png)